5-fluoro PB-22 4-hydroxyisoquinoline isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

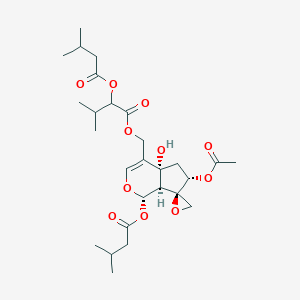

5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 4-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having an isoquinoline group attached at its four position in place of the quinoline group. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

A study by Kohyama et al. (2016) highlights the importance of differentiating between regioisomers of synthetic cannabinoids like 5-fluoro PB-22 in forensic drug analysis. This differentiation is crucial as not all isomers are regulated by law. The study focuses on the analytical properties of isomeric molecules derived from minor modifications of 5F-PB-22, including the use of gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry for their identification and differentiation (Kohyama et al., 2016).

Differentiation and Identification Techniques

Tang et al. (2017) developed methods to separate and identify the fluoropentyl positional isomers of fluoro-PB-22. Their study utilized gas chromatography-mass spectrometry, solid deposition gas chromatography-infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy. These techniques are instrumental for forensic laboratories in identifying specific isomers of fluoro-PB-22 in seized materials (Tang et al., 2017).

Metabolism Studies

Wohlfarth et al. (2014) investigated the human metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22. This study is significant in understanding the metabolic pathways of these substances, which is essential for urine analysis to document intake and to assess their pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).

Structural Analysis of Derivatives

Ohba et al. (2012) conducted a study on the derivatives of 4-fluoro-5-sulfonylisoquinoline, which provides insights into the molecular conformations and hydrogen bonding patterns of such compounds. This research contributes to a deeper understanding of the structural properties of fluoroisoquinoline compounds (Ohba et al., 2012).

Synthesis and Antitumor Potential

Hayashi et al. (2002) explored the synthesis and antibacterial activity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, which includes the study of fluoroquinolone compounds. This research has implications in developing new antibacterial agents with potential applications in cancer treatment (Hayashi et al., 2002).

properties

Product Name |

5-fluoro PB-22 4-hydroxyisoquinoline isomer |

|---|---|

Molecular Formula |

C23H21FN2O2 |

Molecular Weight |

376.4 |

InChI |

InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-10-4-5-11-21(19)26)23(27)28-22-15-25-14-17-8-2-3-9-18(17)22/h2-5,8-11,14-16H,1,6-7,12-13H2 |

InChI Key |

XKNJEXJJFATFLE-UHFFFAOYSA-N |

SMILES |

O=C(OC1=C(C=CC=C2)C2=CN=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |

synonyms |

isoquinolin-4-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.